N,N-Bis(2-hydroxyethyl)formamide

Descripción general

Descripción

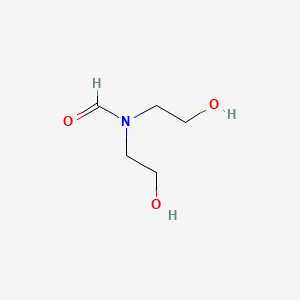

N,N-Bis(2-hydroxyethyl)formamide (CAS No.: Not explicitly provided; synonyms: NSC 79862, EINECS 246-734-7) is a polar organic compound with the molecular formula C₅H₁₁NO₃ and a molecular weight of 133.14 g/mol.

Métodos De Preparación

Classical Synthetic Route: Esterification of Formamide with 2-Chloroethanol

The most commonly reported laboratory and industrial synthesis involves the reaction of formamide with 2-chloroethanol under acidic catalysis:

Reaction:

Formamide + 2-chloroethanol → N,N-Bis(2-hydroxyethyl)formamideConditions:

Acid catalysts such as sulfuric acid are used to promote the esterification/substitution reaction. The reaction mixture is heated moderately to ensure complete conversion.Process Details:

The reaction is typically conducted by mixing formamide and 2-chloroethanol with the acid catalyst, followed by heating under controlled temperature and stirring. The product is then purified by distillation or other separation techniques to achieve high purity.

This method is favored for its straightforward approach and relatively high yields. The presence of hydroxyethyl groups imparts solubility in water and alcohols, facilitating purification steps.

Alternative Synthetic Methods: Catalytic Conversion of CO2 and Water

Recent advances have demonstrated the possibility of synthesizing formamide derivatives, including this compound analogs, via catalytic processes involving carbon dioxide and water:

Catalysts:

Bimetallic nickel-iron nitride heterostructures have been shown to catalyze the direct conversion of CO2 and H2O to formamide compounds under mild hydrothermal conditions (around 100 °C and moderate pressures).Mechanism:

CO2 is first reduced to formyl groups or formate intermediates on the catalyst surface. These intermediates then couple with chemisorbed nitrogen species to form formamide structures.Advantages:

This method avoids the use of synthetic hydrogen and nitrogen gases, offering a green and sustainable approach to formamide synthesis.Limitations:

While effective for formamide formation, this method is still under research for producing specific derivatives like this compound and requires further optimization for industrial application.

Industrial Continuous Synthesis and Process Optimization

Industrial production of this compound typically involves continuous feeding of reactants into reactors with acid catalysts under controlled temperature and pressure:

Reactor Setup:

Continuous stirred-tank reactors or flow reactors maintain optimal mixing and heat transfer.Reaction Medium:

Acidic aqueous or alcoholic media facilitate the esterification reaction.Purification:

The product is isolated by distillation or crystallization, often involving recycling of solvents and unreacted materials to improve efficiency.Process Control:

Parameters such as reactant feed rates, temperature profiles, and catalyst concentration are finely tuned to maximize yield and purity.

This approach ensures scalability and economic viability for commercial production.

Related Preparation Processes: Insights from Analogous Compounds

Though direct preparation methods for this compound are limited in literature, related compounds such as N,N'-bis(2-hydroxyethyl)oxamide are synthesized by condensation of ethanolamine with alkyl oxalates in aqueous media:

| Parameter | Typical Condition | Notes |

|---|---|---|

| Reactants | Ethanolamine + dialkyl oxalate | Gradual addition of oxalate to avoid hydrolysis |

| Solvent | Water | Aqueous medium enhances purity |

| Temperature | Moderate (varies with dilution/stirring) | Controls reaction rate and crystallization |

| Product Isolation | Filtration of precipitated crystals | High purity product obtained directly |

| Solvent Recovery | Distillation of filtrate and wash alcohol | Recycle of aqueous solution for reuse |

Though this is a different compound, the principles of controlled addition, aqueous reaction medium, and product crystallization may inform preparation strategies for hydroxyethyl formamides.

Summary Data Table of Preparation Methods

| Preparation Method | Reactants | Catalyst/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Esterification of formamide with 2-chloroethanol | Formamide + 2-chloroethanol | Acid catalyst (e.g., H2SO4), moderate heat | High yield, straightforward | Requires acid handling, purification needed |

| Catalytic CO2 and H2O conversion | CO2 + H2O + nitrogen source | Ni-Fe nitride heterostructure, ~100 °C, moderate pressure | Green, sustainable, no synthetic H2/N2 | Early-stage research, scalability challenges |

| Condensation of ethanolamine with alkyl oxalate (analogous method) | Ethanolamine + dialkyl oxalate | Aqueous medium, controlled addition | High purity, aqueous process | Specific to oxamide derivatives |

| Industrial continuous process | Formamide + 2-chloroethanol | Acid catalyst, continuous reactor | Scalable, efficient | Requires process optimization |

Detailed Research Findings and Observations

The acid-catalyzed esterification route is well-documented and forms the backbone of commercial synthesis.

The aqueous medium in related oxamide synthesis improves product purity by precipitating the product during formation, which could inspire purification improvements in formamide synthesis.

The catalytic CO2 fixation method represents a promising sustainable alternative, though it is currently limited to laboratory-scale and requires further development for specific hydroxyethyl formamides.

Industrial processes emphasize continuous operation and solvent recycling to enhance economic and environmental performance.

Análisis De Reacciones Químicas

Types of Reactions

N,N-Bis(2-hydroxyethyl)formamide undergoes various chemical reactions, including:

Oxidation: The hydroxyethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The formamide moiety can be reduced to form amines.

Substitution: The hydroxyethyl groups can participate in nucleophilic substitution reactions, leading to the formation of ethers or esters.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like alkoxides or halides are employed under basic or acidic conditions.

Major Products

Oxidation: Produces aldehydes or carboxylic acids.

Reduction: Yields primary or secondary amines.

Substitution: Forms ethers or esters depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Organic Chemistry

BHF serves as a reagent and intermediate in organic synthesis. It participates in various reactions, including:

- Esterification : BHF can form esters with carboxylic acids.

- Substitution Reactions : The hydroxyethyl groups can undergo nucleophilic substitution, producing ethers or other derivatives.

- Reduction/Oxidation : The compound can be reduced to amines or oxidized to aldehydes or carboxylic acids .

Biochemical Applications

BHF is utilized in the synthesis of biologically active compounds and as a solvent in biochemical assays. Its solubility in water and organic solvents makes it suitable for various biochemical applications, including:

- Drug Formulation : Investigated for its potential in drug delivery systems due to its favorable solubility properties.

- Biological Assays : Used as a solvent for assays that require high solubility of active compounds .

Industrial Applications

In the industrial sector, BHF is employed as:

- Plasticizer : It has been identified as a new plasticizer for thermoplastic starch, enhancing the flexibility and processability of starch-based materials .

- Surfactant : Utilized in the formulation of surfactants for various industrial processes.

- Intermediate in Polymer Production : BHF is used in the production of dyes, resins, and polymers due to its reactive functional groups .

Case Study 1: Plasticization of Thermoplastic Starch

A study demonstrated the efficacy of BHF as a plasticizer for corn starch. The incorporation of BHF improved the thermal stability and mechanical properties of starch films, making them suitable for packaging applications. The findings indicated that BHF enhances the flexibility and reduces brittleness compared to traditional plasticizers .

Case Study 2: Biochemical Solvent Applications

Research highlighted the use of BHF in biochemical assays where its solubility properties facilitated the dissolution of hydrophobic compounds. This application is particularly relevant in drug formulation processes where solubility plays a critical role in bioavailability .

Mecanismo De Acción

The mechanism by which N,N-Bis(2-hydroxyethyl)formamide exerts its effects is primarily through its functional groups. The hydroxyethyl groups can form hydrogen bonds and participate in nucleophilic substitution reactions, while the formamide moiety can undergo reduction or oxidation. These properties make it a versatile compound in various chemical processes. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Functional Group Variations

N,N'-Bis(2-hydroxyethyl)oxamide

- Formula : C₆H₁₂N₂O₄

- Molecular Weight : 176.17 g/mol

- Key Features: Replaces the formamide group with an oxamide (two amide groups linked by an ethylene bridge). Applications may include polymer cross-linking agents or biodegradable materials .

N-(2-Hydroxyethyl)-N-methylformamide

- Formula: C₅H₁₁NO₂

- Molecular Weight : 117.15 g/mol

- Key Features: Contains a single hydroxyethyl and a methyl group on the formamide nitrogen.

N,N-Bis(2-cyanoethyl)formamide

- Formula : C₇H₉N₃O

- Molecular Weight : 151.17 g/mol

- Key Features: Substitutes hydroxyethyl groups with cyanoethyl (-CH₂CN) groups. The electron-withdrawing cyano groups reduce polarity and increase reactivity toward nucleophiles, suggesting applications in organic synthesis or as a precursor for nitrile-containing polymers .

Structural Derivatives with Aromatic or Sulfonamide Moieties

N,N-Bis(2-hydroxyethyl)-4-methylbenzenesulfonamide

- Formula: C₁₁H₁₇NO₄S

- Molecular Weight : 259.32 g/mol

- Key Features: Replaces the formamide group with a sulfonamide (-SO₂NH-) linked to a methylbenzene ring. This compound may serve as a surfactant or pharmaceutical intermediate .

N,N-Bis(2-hydroxyethyl)-2-naphthylamine

- Formula: C₁₄H₁₇NO₂

- Molecular Weight : 231.29 g/mol

- Key Features : Incorporates a naphthylamine group instead of formamide. The aromatic naphthyl group increases rigidity and UV absorption, suggesting uses in dyes or photostabilizers. The hydroxyethyl groups retain moderate solubility in polar solvents .

Comparison of Physicochemical Properties

| Property | N,N-Bis(2-hydroxyethyl)formamide | N,N'-Bis(2-hydroxyethyl)oxamide | N,N-Bis(2-cyanoethyl)formamide |

|---|---|---|---|

| Molecular Weight | 133.14 g/mol | 176.17 g/mol | 151.17 g/mol |

| Hydrogen Bonding | High (two -OH groups) | Very High (two -OH, two -NHCO-) | Moderate (-CN groups) |

| Polarity | High | Very High | Moderate |

| Inferred Solubility | Water-soluble | Partially soluble in water | Soluble in polar aprotic solvents |

Actividad Biológica

N,N-Bis(2-hydroxyethyl)formamide (BHF), with the molecular formula CHNO, is an organic compound notable for its diverse biological applications and chemical properties. This article explores its biological activity, synthesis, and potential applications in various fields, supported by research findings and data tables.

BHF is synthesized through the esterification of formamide with 2-chloroethanol, typically under acidic conditions to enhance yield. The reaction can be summarized as follows:

This compound appears as a colorless to pale yellow liquid and is soluble in water, ethanol, and ether, making it versatile for various applications in organic synthesis and industrial processes .

Biological Applications

BHF has been investigated for its biological activity across several domains:

- Antibacterial Activity : Research indicates that BHF can serve as a solvent in biochemical assays and is involved in the synthesis of biologically active compounds. Its derivatives have shown promising antibacterial properties .

- Drug Formulation : Due to its solubility and reactivity, BHF is being explored for use in drug delivery systems. Its ability to form hydrogen bonds enhances its interaction with biological molecules, potentially improving drug efficacy .

- Plasticizer in Biopolymers : BHF has been utilized as a plasticizer for starch-based films, enhancing their flexibility and mechanical properties. This application highlights its role in developing eco-friendly materials .

The biological activity of BHF is largely attributed to its functional groups. The hydroxyethyl moieties can participate in hydrogen bonding and nucleophilic substitution reactions, while the formamide group can undergo oxidation or reduction. These interactions allow BHF to engage effectively with various biological targets .

Comparative Analysis

To understand the unique properties of BHF, a comparison with similar compounds is useful:

| Compound | Structure | Key Features |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Lacks hydroxyethyl groups | Less reactive; commonly used as a solvent |

| N,N-Diethylformamide (DEF) | Similar to DMF | Limited reactivity due to absence of hydroxyl |

| N,N-Bis(2-hydroxyethyl)acetamide | Acetamide moiety instead of formamide | Different reactivity profile |

BHF stands out due to its combination of hydroxyethyl and formamide groups, providing a balance of reactivity that is advantageous in both chemical synthesis and biological applications .

Case Studies

- Antibacterial Activity Study : A study focused on synthesizing derivatives of BHF demonstrated significant antibacterial activity against various strains. The derivatives were tested against common pathogens, showing varying degrees of effectiveness, which underscores the potential for developing new antibiotics based on BHF .

- Drug Delivery Systems : Research into the formulation of drugs using BHF indicated improved solubility and bioavailability compared to traditional solvents. This study highlighted how BHF can enhance the pharmacokinetic profiles of certain drugs by facilitating better absorption .

- Biopolymer Development : In another study, BHF was used as a plasticizer for thermoplastic starch films, resulting in improved mechanical properties and flexibility. This application not only demonstrates the versatility of BHF but also its potential role in sustainable material development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N,N-Bis(2-hydroxyethyl)formamide, and how do reaction conditions influence yield?

- Methodology : Non-enzymatic condensation reactions between formamide derivatives and diols (e.g., ethylene glycol) in aqueous or polar aprotic solvents (e.g., DMF) are commonly used. Adjusting pH (acidic or basic catalysts), temperature (60–100°C), and stoichiometry can optimize yields. For example, hydroxyl-rich environments may favor intramolecular cyclization or side reactions, requiring careful monitoring via TLC or HPLC .

Q. How can this compound be characterized structurally and functionally?

- Methodology :

- Spectroscopy : H and C NMR to identify hydroxyethyl proton shifts (δ ~3.5–4.0 ppm) and formamide carbonyl signals (δ ~165–170 ppm). IR spectroscopy for OH (3200–3500 cm) and amide C=O (1650–1700 cm) stretches.

- Crystallography : Single-crystal X-ray diffraction (as in ) resolves bond angles and hydrogen-bonding networks, critical for confirming stereochemistry .

Q. What are the key physicochemical properties of this compound relevant to its use as a solvent or reagent?

- Methodology : Measure polarity (logP), solubility in water/organic solvents, and thermal stability (TGA/DSC). The hydroxyl groups enhance hydrophilicity compared to DMF, making it suitable for reactions requiring polar aprotic conditions with reduced toxicity .

Advanced Research Questions

Q. How does this compound participate in coordination chemistry, and what metal complexes can it form?

- Methodology : The compound’s hydroxyl and amide groups act as polydentate ligands. Synthesize complexes with transition metals (e.g., Fe(II), Pt(II)) under inert conditions. Characterize via UV-Vis, ESR, and magnetic susceptibility. For example, Pt(II) complexes (similar to ) may exhibit anticancer activity via DNA intercalation .

Q. What role does this compound play in stabilizing nanoparticles or hybrid materials?

- Methodology : Use as a capping agent in lipid-polymer hybrid nanoparticles (LPNs). Monitor particle size (DLS), zeta potential, and stability under physiological conditions. Hydroxyl groups improve biocompatibility and reduce aggregation, as seen in lipid-based systems .

Q. How can computational methods predict the reactivity of this compound in catalytic cycles?

- Methodology : DFT calculations (e.g., Gaussian 09) to model transition states, HOMO-LUMO gaps, and hydrogen-bonding interactions. Compare with experimental kinetic data (e.g., Arrhenius plots) to validate mechanisms in reactions like asymmetric reductions .

Q. What contradictions exist in reported biological activities of this compound derivatives, and how can they be resolved?

- Methodology : Discrepancies in cytotoxicity (e.g., conflicting IC values) may arise from impurity profiles or assay conditions. Conduct purity analysis (HPLC-MS), replicate assays across cell lines (e.g., colon cancer cells), and validate via orthogonal methods (e.g., apoptosis markers) .

Q. Methodological Notes

- Synthetic Optimization : Use Dean-Stark traps for azeotropic removal of water in condensation reactions to shift equilibrium toward product formation.

- Safety : Despite lower volatility than DMF, handle with nitrile gloves and fume hoods due to potential skin sensitization (see GHS classifications in ) .

- Data Validation : Cross-reference crystallographic data with Cambridge Structural Database entries to confirm novel structures .

Propiedades

IUPAC Name |

N,N-bis(2-hydroxyethyl)formamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c7-3-1-6(5-9)2-4-8/h5,7-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQSGSYOSSBGLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CO)N(CCO)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3044625 | |

| Record name | N,N-Bis(2-hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25209-66-9 | |

| Record name | N,N-Bis(2-hydroxyethyl)formamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25209-66-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Bis(2-hydroxyethyl)formamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025209669 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Bis(2-hydroxyethyl)formamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=79862 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Formamide, N,N-bis(2-hydroxyethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Bis(2-hydroxyethyl)formamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3044625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-N-bis(2-hydroxyethyl)formamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.471 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N,N-BIS(2-HYDROXYETHYL)FORMAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2U3OR0E4I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.